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Compound of Interest

Compound Name:
Ethyl 2-methylthiazole-5-

carboxylate

Cat. No.: B1316469 Get Quote

A Comparative Guide to the Spectroscopic
Analysis of Ethyl 2-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the standard spectroscopic techniques used

to elucidate and confirm the structure of Ethyl 2-methylthiazole-5-carboxylate. While a

complete set of published spectral data for this specific molecule is not readily available, this

document presents an analysis based on expected values derived from foundational

spectroscopic principles and data from closely related structural analogs. We will compare how

each analytical method—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS)—contributes unique and complementary

information to provide an unambiguous structural confirmation.

Molecular Structure and Key Fragments
The primary goal of the analysis is to confirm the connectivity and chemical environment of

each component of the Ethyl 2-methylthiazole-5-carboxylate molecule (Molecular Formula:

C₇H₉NO₂S, Molecular Weight: 171.22 g/mol ). The structure can be broken down into four key

fragments, each with a distinct spectroscopic signature:

Ethyl Ester Group: Comprising an ethyl chain (-CH₂CH₃) and a carboxylate group (C=O).
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Thiazole Ring: The core heterocyclic structure.

2-Methyl Group: The methyl group attached to the C2 position of the thiazole ring.

Thiazole Ring Proton: The lone proton at the C4 position.

Comparison of Spectroscopic Data
The following sections detail the expected data from each spectroscopic technique and the

structural information that can be gleaned.

Proton NMR (¹H NMR) provides information about the number of different types of protons,

their chemical environments, and their proximity to other protons.

Table 1: Expected ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Assigned
Proton(s)

Expected
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Inferred
Fragment

Thiazole-CH ~8.2 - 8.4 Singlet (s) N/A
Thiazole Ring
Proton (H4)

O-CH₂-CH₃ ~4.3 - 4.4 Quartet (q) ~7.1
Ethyl Ester

Group

CH₃ (on ring) ~2.7 - 2.8 Singlet (s) N/A 2-Methyl Group

| O-CH₂-CH₃ | ~1.3 - 1.4 | Triplet (t) | ~7.1 | Ethyl Ester Group |

Analysis: The singlet at ~8.3 ppm is characteristic of the lone proton on the electron-deficient

thiazole ring. The quartet and triplet are classic patterns for an ethyl group, with their

coupling confirming their adjacency. The singlet at ~2.7 ppm indicates a methyl group with no

adjacent protons, consistent with its attachment to the thiazole ring.

Carbon-13 NMR (¹³C NMR) identifies the different carbon environments within the molecule.

Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃)
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Assigned Carbon(s)
Expected Chemical Shift
(δ, ppm)

Inferred Fragment

C=O ~162
Ethyl Ester Group
(Carbonyl)

Thiazole C2 ~167 Thiazole Ring

Thiazole C5 ~125 Thiazole Ring

Thiazole C4 ~148 Thiazole Ring

O-CH₂ ~61 Ethyl Ester Group

Ring-CH₃ ~19 2-Methyl Group

| O-CH₂-CH₃ | ~14 | Ethyl Ester Group |

Analysis: The signal in the ~162 ppm region confirms the ester carbonyl carbon. The three

distinct signals in the aromatic region (~125-167 ppm) are characteristic of the three unique

carbons of the substituted thiazole ring. The remaining aliphatic signals correspond to the

carbons of the ethyl and methyl groups.

IR spectroscopy is used to identify the presence of specific functional groups based on their

vibrational frequencies.

Table 3: Expected IR Absorption Bands

Wavenumber
(cm⁻¹)

Bond Vibration Functional Group Inferred Fragment

~2980 C-H Stretch (sp³) Alkane
Ethyl & Methyl
Groups

~1720 C=O Stretch Ester Ethyl Ester Group

~1540 C=N Stretch Imine Thiazole Ring

| ~1250 | C-O Stretch | Ester | Ethyl Ester Group |
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Analysis: The most prominent and diagnostic peak is the strong absorption around 1720

cm⁻¹, which is definitive evidence for the carbonyl (C=O) group of the ester. The C=N stretch

confirms the heterocyclic ring structure, and the C-H and C-O stretches support the

presence of the aliphatic and ester moieties, respectively.

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its elemental composition.

Table 4: Expected Mass Spectrometry Data (Mode: ESI+)

m/z Value Ion Inferred Information

172.04 [M+H]⁺
Molecular Weight
Confirmation

144.04 [M - C₂H₄ + H]⁺
Loss of ethene from ethyl

group

| 126.03 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

Analysis: The primary purpose is to confirm the molecular weight. The presence of a

molecular ion peak (or [M+H]⁺) at m/z 172 confirms the molecular formula of C₇H₉NO₂S. The

fragmentation pattern, such as the loss of the ethoxy radical or ethene, further supports the

proposed ester structure.

Experimental Protocols
Standard protocols for acquiring the spectroscopic data are as follows:

Sample Preparation: The compound (10-20 mg for NMR, <1 mg for others) is dissolved in a

suitable deuterated solvent, typically Chloroform-d (CDCl₃), for NMR analysis. For IR, the

sample can be analyzed neat as a thin film on a salt plate or as a KBr pellet. For MS, the

sample is dissolved in a volatile solvent like methanol or acetonitrile.

¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a spectrometer operating at a

frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.
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Infrared (IR) Spectroscopy: Spectra are recorded on an FTIR spectrometer. The data is

collected over a range of 4000-400 cm⁻¹, and vibrational frequencies are reported in

reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an

electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass

analyzer to confirm the exact mass and elemental composition.

Visualization of Analytical Workflow and Structural
Confirmation
The following diagrams illustrate the experimental workflow and the logical connections

between the spectroscopic data and the molecular structure.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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